Home > Products > Screening Compounds P87374 > NS1 NNMT inhibutor
NS1  NNMT inhibutor -

NS1 NNMT inhibutor

Catalog Number: EVT-1535305
CAS Number:
Molecular Formula: C24H27N7O6
Molecular Weight: 509.523
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NS1 is a high-affinity, subnanomolar NNMT inhibitor. with Ki = 500 pM. NS1 is a nicotinamide−SAM conjugate (named NS1) features an alkyne as a key design element that closely mimics the linear, 180° transition state geometry found in the NNMT-catalyzed SAM → NAM methyl transfer reaction. NS1 is the most potent and selective NNMT inhibitors reported to date.
Overview

Nicotinamide N-methyltransferase (NNMT) is a critical metabolic enzyme that catalyzes the methylation of nicotinamide using S-adenosylmethionine as the methyl donor. The compound NS1 is a high-affinity inhibitor of NNMT, designed to mimic the transition state of the enzymatic reaction. This compound has attracted attention due to its potential therapeutic applications in conditions such as obesity, diabetes, and various cancers, where NNMT is often overexpressed.

Source and Classification

NS1 is classified as an alkynyl bisubstrate inhibitor, specifically targeting NNMT. The development of NS1 was guided by structure-based rational design principles, which aimed to create a potent and selective inhibitor. The compound was synthesized in a total of 14 steps, demonstrating significant affinity for NNMT with a Ki value of approximately 500 pM, making it one of the most potent inhibitors reported to date .

Synthesis Analysis

The synthesis of NS1 involved a modular approach that allowed for systematic structure-activity relationship studies. Key steps in the synthesis included:

  1. Initial Design: The design began with a minimal motif known as desthia-S-adenosylhomocysteine.
  2. Incremental Build-Up: The synthesis was incrementally built up to the full NS1 structure, adding functional groups that enhanced its inhibitory potency.
  3. Alkyne Incorporation: A crucial aspect was the incorporation of an alkyne linker that effectively spanned the methyl transfer tunnel of NNMT, providing ideal shape complementarity for binding .

The entire synthesis process illustrated not only the complexity involved but also the strategic planning necessary to achieve high selectivity and potency.

Molecular Structure Analysis

The molecular structure of NS1 features an alkyne moiety that closely mimics the linear transition state geometry found in the NNMT-catalyzed reaction. Structural analysis through X-ray crystallography revealed:

  • Binding Mode: The alkyne's positioning allows it to fit snugly within the active site of NNMT, facilitating effective inhibition.
  • Stereochemistry: The compound was synthesized as a single enantiomer and diastereomer, emphasizing its specificity in binding .
Chemical Reactions Analysis

NS1 functions by inhibiting the enzymatic reaction catalyzed by NNMT, which typically involves:

  • Substrate Interaction: NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine to nicotinamide.
  • Inhibition Mechanism: By mimicking the substrate and transition state, NS1 effectively blocks this interaction, thereby reducing the formation of S-adenosylhomocysteine and methylnicotinamide .

This mechanism highlights how NS1 disrupts normal metabolic pathways associated with energy metabolism.

Mechanism of Action

The mechanism by which NS1 inhibits NNMT involves several key processes:

  1. Competitive Inhibition: NS1 competes with nicotinamide for binding at the active site of NNMT.
  2. Transition State Mimicry: By closely resembling the transition state geometry during methyl transfer, NS1 stabilizes this state without allowing substrate conversion.
  3. Impact on Metabolism: Inhibition of NNMT leads to increased levels of nicotinamide and subsequently enhances NAD+ production through salvage pathways, potentially counteracting metabolic disorders associated with NNMT overactivity .
Physical and Chemical Properties Analysis

The physical and chemical properties of NS1 are critical for its function and application:

  • Molecular Weight: The molecular weight is consistent with typical small molecule inhibitors.
  • Solubility: Solubility studies indicate favorable characteristics for biological assays.
  • Stability: Stability assessments under physiological conditions suggest that NS1 maintains its integrity over time, which is essential for therapeutic applications .
Applications

NS1 has potential applications in various scientific fields:

  • Therapeutic Use: Given its role in inhibiting NNMT, NS1 may be explored as a treatment option for metabolic disorders such as obesity and diabetes.
  • Research Tool: As a selective inhibitor, NS1 can be utilized in research to further elucidate the role of NNMT in cellular metabolism and disease states.
  • Drug Development: The design principles applied in developing NS1 could inform future drug discovery efforts targeting other methyltransferases or related enzymes .
Introduction to Nicotinamide N-Methyltransferase (NNMT) and Its Pathological Relevance

Biochemical Function of NNMT in Methylation Pathways

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), generating two products: S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNAM) [2] [5] [9]. This reaction occupies a critical juncture in cellular metabolism, directly linking NAD+ homeostasis with methyl donor flux. The salvage pathway, responsible for >85% of mammalian NAD+ synthesis, uses NAM as its primary substrate [9]. By diverting NAM toward MNAM production, NNMT activity directly competes with NAD+ biosynthesis, depleting cellular NAD+ pools [2] [9]. Concurrently, SAH is hydrolyzed to homocysteine (Hcy), a precursor implicated in oxidative stress, endothelial dysfunction, and epigenetic dysregulation via its inhibition of DNA and histone methyltransferases [2] [6] [9]. Thus, NNMT functions as a metabolic regulator whose activity influences energy metabolism, redox balance, and epigenetic states.

Table 1: Metabolic Consequences of NNMT Activity

Substrate ConsumedProduct GeneratedDownstream Metabolic Effect
Nicotinamide (NAM)Methylnicotinamide (MNAM)Depletion of NAD+ precursors; Reduced sirtuin/PARP activity
S-Adenosylmethionine (SAM)S-Adenosylhomocysteine (SAH)Methyl donor depletion; Elevated homocysteine; Altered epigenetics

NNMT Overexpression in Disease States: Cancer, Metabolic Syndrome, and Neurodegeneration

Cancer: NNMT is significantly overexpressed in diverse malignancies, including renal clear cell carcinoma, pancreatic adenocarcinoma, gastric cancer, and esophageal squamous cell carcinoma [5] [8]. Its upregulation promotes tumor progression through multiple mechanisms: (1) Depleting NAD+ compromises mitochondrial function and shifts metabolism toward glycolysis (Warburg effect) [5] [8]; (2) Consuming SAM reduces the availability of methyl donors for DNA and histone methylation, leading to widespread epigenetic alterations such as DNA hypomethylation and aberrant gene silencing [5] [8]; (3) Elevated SAH/Hcy disrupts cellular redox balance, contributing to a pro-oxidant tumor microenvironment [8]. For instance, NNMT silencing in colon cancer cells increased NAD+ levels by ~30% and suppressed tumor growth [9].

Metabolic Syndrome (MetS) and Obesity: Elevated NNMT expression in liver and white adipose tissue (WAT) is a hallmark of obesity, insulin resistance, and type 2 diabetes (T2D) [1] [9]. Transgenic NNMT overexpression in mouse liver decreased NAD+ levels, impairing mitochondrial biogenesis and energy expenditure, while promoting hepatic steatosis and systemic hyperinsulinemia [1] [9]. Conversely, NNMT knockdown or inhibition in diet-induced obese (DIO) mice reversed these effects, limiting weight gain, reducing fat mass, improving glucose tolerance, and attenuating liver triglyceride accumulation and inflammation [1] [9]. Single nucleotide polymorphisms (SNPs) in the NNMT gene correlate strongly with obesity, T2D, hyperlipidemia, and hypertension in human populations [9].

Neurodegenerative Disorders (NDs) and Cardiovascular Diseases (CVDs): NNMT overexpression is observed in Alzheimer’s disease (AD), Parkinson’s disease (PD), and heart failure [3] [4] [6]. In NDs, NNMT hyperactivity depletes neuronal NAD+, exacerbating mitochondrial dysfunction, impairing SIRT1-mediated deacetylation, and promoting toxic protein aggregation (e.g., Aβ, tau, α-synuclein) [3]. Concurrently, NNMT-driven SAM consumption limits methyl groups for neuronal DNA methylation, altering gene expression critical for synaptic plasticity and survival [3]. In heart failure with preserved ejection fraction (HFpEF), NNMT inhibition improved cardiac diastolic function, reduced left ventricular hypertrophy and fibrosis, and attenuated pro-inflammatory gene expression in mouse models [4] [6].

Table 2: NNMT Dysregulation in Human Diseases

Disease CategoryKey Tissues with NNMT OverexpressionPrimary Pathogenic Consequences
CancerKidney, Pancreas, Stomach, ColonNAD+ depletion; Epigenetic remodeling; ROS accumulation
Metabolic SyndromeLiver, White Adipose Tissue (WAT)Hepatic steatosis; Insulin resistance; Hyperhomocysteinemia
NeurodegenerationBrain (Cortex, Substantia Nigra)Mitochondrial dysfunction; Aberrant protein aggregation
Cardiovascular DiseaseHeart, Vascular EndotheliumCardiac fibrosis; Diastolic dysfunction; Endothelial damage

NNMT as a Therapeutic Target: Rationale for Inhibitor Development

The compelling evidence linking NNMT overexpression to diverse pathologies establishes it as a high-value therapeutic target. Inhibiting NNMT aims to correct two core metabolic disturbances: (1) Restoring NAD+ levels by increasing NAM availability for the salvage pathway, thereby reactivating NAD+-dependent enzymes (SIRTs, PARPs, CD38) crucial for mitochondrial function, DNA repair, and metabolic health [1] [3] [9]; (2) Reducing SAH/Hcy accumulation, mitigating oxidative stress, inflammation, and epigenetic dysregulation [2] [6] [9]. Preclinical validation is robust: NNMT antisense oligonucleotides improved insulin sensitivity in adipocytes and diastolic function in cardiomyocytes [6] [9], while small-molecule inhibitors (e.g., 5A1MQ, AMO-NAM) attenuated obesity-related metabolic dysfunction and HFpEF pathology in vivo [1] [4].

NS1: A Paradigm-Shifting Bisubstrate InhibitorThe development of NS1 represents a breakthrough in NNMT inhibitor design. As a high-affinity alkynyl bisubstrate inhibitor, NS1 covalently links structural mimics of NAM and SAM via an alkyne bridge engineered to precisely mimic the linear 180° transition state geometry of the methyl transfer reaction [7] [10]. This design achieves subnanomolar inhibition (Ki = 500 pM), making NS1 the most potent and selective NNMT inhibitor reported to date [7] [10]. X-ray crystallography confirms ideal shape complementarity within NNMT’s active site, with the alkyne linker spanning the methyl transfer tunnel [7]. NS1’s biochemical properties include:

  • Molecular Weight: 509.52 g/mol
  • Formula: C₂₄H₂₇N₇O₆
  • Mechanism: Tight-binding competitive inhibition mimicking the methyl transfer transition state [7] [10].

Table 3: Key NNMT Inhibitors in Preclinical Development

Inhibitor NameType/StructureReported PotencyPrimary Experimental ModelKey Effect(s)
NS1Alkynyl Bisubstrate MimicKi = 0.5 nMEnzymatic/Cellular AssaysSubnanomolar enzyme inhibition
5A1MQSmall MoleculeDose-dependentDiet-Induced Obese (DIO) MiceReduced weight gain, improved insulin sensitivity
AMO-NAMSmall Molecule (4-Amino-6-methoxynicotinamide)Not specifiedHFpEF Mouse ModelImproved cardiac function, reduced fibrosis
MS2734Bisubstrate InhibitorIC₅₀ = 14 µMEnzymatic AssaysEarly proof-of-concept for bisubstrate design

The profound metabolic improvements observed with NNMT knockdown and early inhibitors underscore the therapeutic potential of targeting this enzyme. NS1’s unprecedented potency provides a powerful chemical tool to further validate NNMT pharmacologically and explore its therapeutic utility across oncology, metabolic medicine, neurology, and cardiology [7] [10]. Future efforts require optimizing the pharmacokinetics (especially tissue distribution and blood-brain barrier penetration) and validating efficacy in advanced disease models.

Properties

Product Name

NS1 NNMT inhibutor

IUPAC Name

(2S,5S)-2-Amino-5-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)-7-(3-carbamoylphenyl)hept-6-ynoicAcid

Molecular Formula

C24H27N7O6

Molecular Weight

509.523

InChI

InChI=1S/C24H27N7O6/c25-15(24(35)36)7-6-13(5-4-12-2-1-3-14(8-12)21(27)34)9-16-18(32)19(33)23(37-16)31-11-30-17-20(26)28-10-29-22(17)31/h1-3,8,10-11,13,15-16,18-19,23,32-33H,6-7,9,25H2,(H2,27,34)(H,35,36)(H2,26,28,29)/t13-,15-,16+,18+,19+,23+/m0/s1

InChI Key

QRKSTGPKAQGBDD-GGPTZFPQSA-N

SMILES

O=C(O)[C@@H](N)CC[C@@H](C[C@H]1O[C@@H](N2C=NC3=C(N)N=CN=C23)[C@H](O)[C@@H]1O)C#CC4=CC=CC(C(N)=O)=C4

Solubility

Soluble in DMSO

Synonyms

NS1 NNMT inhibutor; NS1; NS-1; NS1;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.